2-(2-Phenylethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one
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Overview
Description
2-(2-Phenylethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one is a heterocyclic compound that contains a phosphorus atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one can be achieved through several methods. One common approach involves the reaction of 2-phenylethylamine with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically requires a solvent such as dichloromethane (DCM) and a base like triethylamine to neutralize the hydrochloric acid produced during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance production efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced phosphorus-containing products.
Substitution: The compound can undergo nucleophilic substitution reactions where the phosphorus atom is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Phosphorus oxides
Reduction: Reduced phosphorus-containing compounds
Substitution: Phosphorus-substituted derivatives
Scientific Research Applications
2-(2-Phenylethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other phosphorus-containing compounds.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A related compound with a similar phenylethyl group but lacking the phosphorus-containing ring structure.
2-(2-Phenylethyl)chromone: Another compound with a phenylethyl group, but with a different heterocyclic structure.
Uniqueness
2-(2-Phenylethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one is unique due to its phosphorus-containing ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where phosphorus chemistry is essential.
Properties
CAS No. |
391640-22-5 |
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Molecular Formula |
C11H16NO2P |
Molecular Weight |
225.22 g/mol |
IUPAC Name |
2-(2-phenylethyl)-1,3,2λ5-oxazaphosphinane 2-oxide |
InChI |
InChI=1S/C11H16NO2P/c13-15(12-8-4-9-14-15)10-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,12,13) |
InChI Key |
ADGQJISXYKPKHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNP(=O)(OC1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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